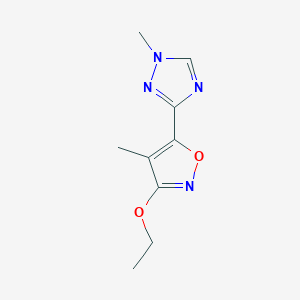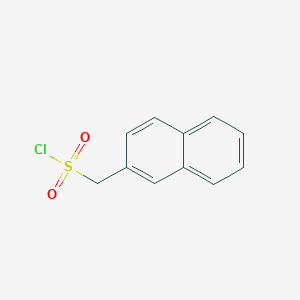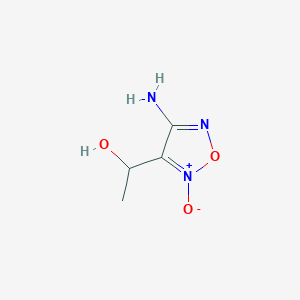
1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)) is not fully understood. However, studies have shown that it inhibits the growth of microorganisms by disrupting their cell walls and membranes. It also inhibits the activity of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins.
Biochemische Und Physiologische Effekte
1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)) has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of different microorganisms, including bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In agricultural chemistry, it has been shown to inhibit the growth of weeds and pests.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)) has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily determined using different analytical techniques. It also has a broad spectrum of activity against different microorganisms, making it a potential candidate for the development of new antimicrobial agents. However, its toxicity and potential side effects need to be carefully evaluated before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the research on 1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)). One direction is to study its potential as a new class of antibiotics to combat antibiotic-resistant bacterial infections. Another direction is to study its potential as a new herbicide and insecticide for agricultural applications. Furthermore, its potential as a new anticancer agent and its mechanism of action need to be further studied. Finally, its potential as a new material for corrosion inhibition and flame retardancy needs to be explored.
Synthesemethoden
1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)) can be synthesized using different methods, including the reaction of N-methyl-N-nitroso-p-toluenesulfonamide with hydrazine hydrate, followed by treatment with sodium methoxide. Another method involves the reaction of N-methyl-N-nitroso-p-toluenesulfonamide with hydrazine hydrate, followed by treatment with sodium methoxide and hydrogen peroxide. Both methods result in the formation of 1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)) with high yields.
Wissenschaftliche Forschungsanwendungen
1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)) has been studied for its potential applications in different fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has shown promising results as an antifungal, antibacterial, and antitumor agent. In agricultural chemistry, it has been studied as a potential herbicide and insecticide. In material science, it has been studied for its potential applications as a corrosion inhibitor and flame retardant.
Eigenschaften
CAS-Nummer |
183537-54-4 |
|---|---|
Produktname |
1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI) |
Molekularformel |
C4H7N3O3 |
Molekulargewicht |
145.12 g/mol |
IUPAC-Name |
1-(4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)ethanol |
InChI |
InChI=1S/C4H7N3O3/c1-2(8)3-4(5)6-10-7(3)9/h2,8H,1H3,(H2,5,6) |
InChI-Schlüssel |
GZZWPBGIDCDRDH-UHFFFAOYSA-N |
SMILES |
CC(C1=[N+](ON=C1N)[O-])O |
Kanonische SMILES |
CC(C1=[N+](ON=C1N)[O-])O |
Synonyme |
1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



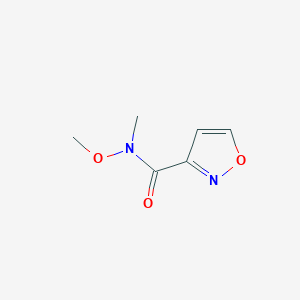
![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-](/img/structure/B68376.png)
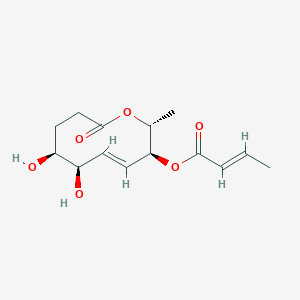
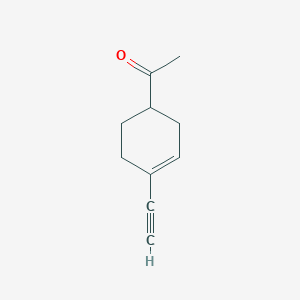
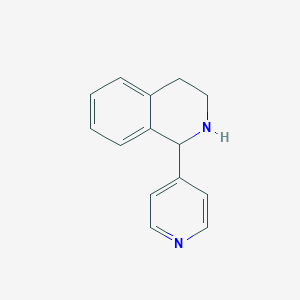
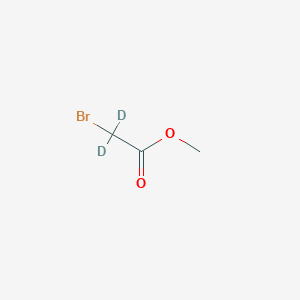
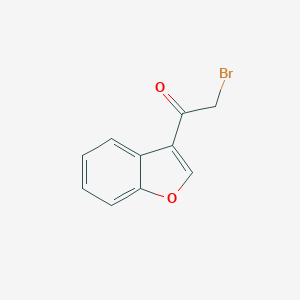
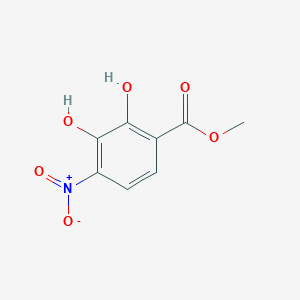
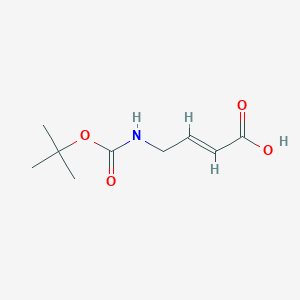
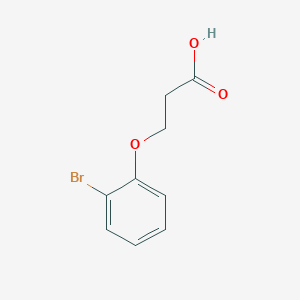
![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B68393.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B68395.png)
